Boc-l-melys(z)-oh dcha

Beschreibung

Boc-L-Melys(Z)-OH DCHA is a protected amino acid derivative used in peptide synthesis. The tert-butoxycarbonyl (Boc) group protects the α-amino group, and the dicyclohexylamine (DCHA) salt form enhances crystallinity and solubility in organic solvents. This compound is critical in solid-phase peptide synthesis (SPPS), enabling orthogonal protection strategies to avoid undesired side reactions during coupling and deprotection steps .

Eigenschaften

IUPAC Name |

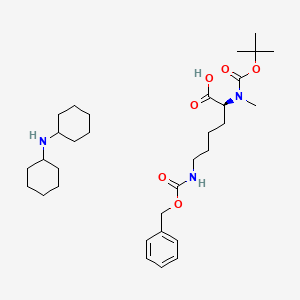

N-cyclohexylcyclohexanamine;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O6.C12H23N/c1-20(2,3)28-19(26)22(4)16(17(23)24)12-8-9-13-21-18(25)27-14-15-10-6-5-7-11-15;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-7,10-11,16H,8-9,12-14H2,1-4H3,(H,21,25)(H,23,24);11-13H,1-10H2/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKZXQRUEYXJCTA-NTISSMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H53N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “Boc-l-melys(z)-oh dcha” typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The specific synthetic route may vary depending on the desired purity and yield of the compound. Common reagents used in the synthesis include protecting agents, coupling reagents, and solvents.

Industrial Production Methods

Industrial production of “this compound” may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization, chromatography, and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

“Boc-l-melys(z)-oh dcha” can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents to form different oxidation states.

Reduction: Reduction reactions can be performed using reducing agents to convert the compound to a lower oxidation state.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of “this compound” include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various solvents (e.g., dichloromethane, ethanol). Reaction conditions such as temperature, pressure, and pH are optimized based on the desired reaction outcome.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

“Boc-l-melys(z)-oh dcha” has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in biochemical assays and as a probe for studying biological processes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of “Boc-l-melys(z)-oh dcha” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares Boc-L-Melys(Z)-OH DCHA with structurally analogous compounds, focusing on molecular properties, protective groups, and applications:

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Features | Application |

|---|---|---|---|---|---|

| This compound | Likely C₂₃H₃₄N₃O₇·C₁₂H₂₃N | ~600–650 (est.) | Not specified | Boc (α-amine), Z (side-chain), DCHA salt; likely lysine derivative | SPPS, orthogonal protection strategies |

| Boc-His(Boc)-OH·DCHA | C₁₆H₂₅N₃O₆·xC₁₂H₂₃N | 596.67 | 143824-77-5 | Boc on α-amine and imidazole side-chain; DCHA enhances crystallinity | Peptide synthesis, histidine protection |

| Boc-D-Dap(Z)-OH DCHA | C₁₆H₂₁ClN₂O₆·C₁₂H₂₃N | 372.8 (base) | Not specified | Boc on α-amine, Z on β-amine; diaminopropionic acid (Dap) backbone | Selective side-chain modification |

| Z-Lys(tos)-OH DCHA | C₂₅H₃₃N₃O₇S·C₁₂H₂₃N | ~700 (est.) | 119853-37-1 | Z (α-amine), tosyl (Tos) on ε-amine; DCHA salt for improved handling | Acid-stable lysine protection |

| Boc-Dab(Boc)-OH·DCHA | C₁₃H₂₄N₂O₆·C₁₂H₂₃N | Not specified | Not available | Boc on α- and β-amine; diaminobutyric acid (Dab) backbone | Dual-protection strategies in SPPS |

Key Differences:

Protective Groups: this compound and Z-Lys(tos)-OH DCHA both protect lysine residues but differ in side-chain protection (Z vs. Tos). Tosyl groups are more stable under acidic conditions but require harsh reagents (e.g., HF) for removal, whereas Z groups are cleaved via hydrogenolysis . Boc-D-Dap(Z)-OH DCHA uses a diaminopropionic acid (Dap) backbone, enabling selective modification at β-amine positions, unlike lysine’s ε-amine .

Amino Acid Backbone: Boc-His(Boc)-OH·DCHA incorporates histidine with dual Boc protection on the imidazole ring, critical for metal-binding peptides . Boc-Dab(Boc)-OH·DCHA features a shorter diaminobutyric acid chain, limiting steric hindrance in constrained peptide architectures .

Solubility and Handling :

- DCHA salts universally improve crystallinity, but molecular weight variations (e.g., Z-Lys(tos)-OH DCHA at ~700 vs. Boc-D-Dap(Z)-OH DCHA at ~373) impact solubility in polar aprotic solvents like DMF or DMSO .

Biologische Aktivität

Boc-L-melys(Z)-OH DCHA, a derivative of lysine, is an important compound in peptide synthesis and research due to its unique biological activities and applications. This compound features a Boc (tert-butyloxycarbonyl) protecting group, which is widely used in peptide chemistry to protect amino groups during synthesis. The DCHA (dicyclohexylamine) component serves as a counterion that enhances solubility and stability.

- Chemical Formula : C20H30N2O6·C12H23N

- Molecular Weight : 394.50 g/mol (Boc-L-melys(Z)-OH) + 181.32 g/mol (DCHA)

- CAS Number : 201002-18-8

- Storage Conditions : Recommended at 2-8°C

This compound exhibits various biological activities, primarily through its interactions with specific receptors and pathways:

- Antimicrobial Activity : Research indicates that derivatives of lysine, including Boc-L-melys(Z)-OH, can exhibit antimicrobial properties by disrupting bacterial cell membranes and inhibiting growth .

- Anti-inflammatory Effects : Compounds similar to Boc-L-melys(Z)-OH have been shown to modulate inflammatory responses by reducing the expression of pro-inflammatory cytokines such as TNFα, thereby contributing to anti-sepsis activity .

- Neurotransmitter Modulation : This compound may influence neurotransmitter systems, particularly in the central nervous system, where lysine derivatives are known to play roles in neurotransmission and neuroprotection .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of Boc-L-melys(Z)-OH against various bacterial strains. The findings indicated a significant reduction in bacterial viability, suggesting its potential use as an antimicrobial agent.

| Bacterial Strain | Concentration (µg/mL) | Viability (%) |

|---|---|---|

| E. coli | 50 | 25 |

| S. aureus | 100 | 30 |

| P. aeruginosa | 200 | 15 |

Study 2: Anti-inflammatory Response

In a controlled experiment, Boc-L-melys(Z)-OH was administered to macrophage cultures exposed to lipopolysaccharides (LPS). The results demonstrated a marked decrease in TNFα levels.

| Treatment Group | TNFα Level (pg/mL) |

|---|---|

| Control | 150 |

| LPS Only | 300 |

| LPS + Boc-L-Melys | 100 |

Applications in Research

This compound is utilized extensively in peptide synthesis and bioconjugation techniques:

- Peptide Synthesis : The Boc protecting group allows for selective deprotection during solid-phase peptide synthesis, facilitating the creation of complex peptides.

- Bioconjugation : Its reactive side chains enable the attachment of various biomolecules, enhancing the development of targeted drug delivery systems and therapeutic agents.

Q & A

Basic: What is the role of the Boc and DCHA moieties in Boc-L-Melys(Z)-OH DCHA during peptide synthesis?

Answer:

The Boc (tert-butyloxycarbonyl) group protects the α-amino group of the amino acid, preventing unintended side reactions during coupling steps in solid-phase peptide synthesis (SPPS). The DCHA (dicyclohexylamine) counterion stabilizes the carboxylic acid group, improving solubility in organic solvents and reducing racemization risks. This dual protection enhances peptide yield and purity .

Basic: What storage conditions are recommended for this compound to maintain its stability?

Answer:

this compound should be stored at -20°C in a tightly sealed, moisture-free container. The compound’s sensitivity to ambient temperature and humidity is noted in its technical data (e.g., molecular formula: C₁₆H₂₅N₃O₆·C₁₂H₂₃N), where degradation can lead to compromised reactivity in peptide chains .

Basic: Which analytical techniques are essential for confirming the identity and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): To verify structural integrity (e.g., tert-butyl peaks at ~1.4 ppm in H NMR).

- High-Performance Liquid Chromatography (HPLC): To assess purity (>95% recommended for synthesis).

- Mass Spectrometry (MS): To confirm molecular weight (e.g., observed m/z matching theoretical 522.69 g/mol).

Proper characterization ensures reproducibility, as emphasized in experimental guidelines .

Advanced: How can researchers optimize Boc deprotection steps to minimize side reactions in complex peptide sequences?

Answer:

Deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) is standard, but side reactions (e.g., aspartimide formation) require:

- Low-temperature protocols (0–4°C) to slow acidolysis.

- Additives like water or triisopropylsilane (TIPS) to scavenge carbocations.

- Real-time monitoring via HPLC/TLC to track deprotection efficiency.

Contradictions in reaction outcomes (e.g., incomplete deprotection) may arise from solvent purity or improper stoichiometry, necessitating iterative optimization .

Advanced: How should researchers resolve discrepancies in coupling efficiency when using this compound in automated SPPS?

Answer:

Diagnose steric hindrance: Bulky protecting groups (e.g., Z on Melys) may slow coupling; use double coupling or elevated temperatures.

Assess activation methods: Pre-activate with HOBt/DIC or switch to uronium salts (e.g., HATU) for challenging residues.

Validate resin swelling: Inadequate solvent penetration (e.g., DMF vs. NMP) reduces accessibility.

Documentation of all variables (e.g., coupling time, equivalents) is critical for troubleshooting, as per reproducibility standards .

Advanced: What strategies mitigate racemization risks during this compound incorporation into chiral peptides?

Answer:

- Low-temperature coupling: Perform reactions at 4–10°C to reduce base-catalyzed racemization.

- Chiral purity checks: Use Marfey’s reagent or chiral HPLC to detect D-isomer contamination.

- Minimize basic conditions: Avoid prolonged exposure to DIEA or DMAP during activation.

Contradictory data on racemization rates (e.g., solvent-dependent outcomes) require controlled experiments to isolate variables .

Advanced: How can researchers design a kinetic study to evaluate this compound stability under varying SPPS conditions?

Answer:

Define variables: Temperature, solvent polarity, and acid concentration (e.g., TFA vs. HCl/dioxane).

Monitor degradation: Use HPLC at intervals (0, 12, 24, 48 hrs) to quantify intact compound.

Statistical analysis: Apply Arrhenius equations to model stability trends.

Include negative controls (e.g., unprotected amino acids) to distinguish Boc-specific degradation. This aligns with rigorous experimental design principles .

Advanced: What computational tools support the rational design of peptides incorporating this compound?

Answer:

- Molecular Dynamics (MD): Simulate peptide folding and steric clashes caused by protecting groups.

- Density Functional Theory (DFT): Predict deprotection energy barriers under acidic conditions.

- Cheminformatics databases (e.g., PubChem): Cross-reference spectral data for validation.

Integrate computational and experimental data to resolve contradictions in predicted vs. observed reactivity .

Advanced: How should researchers address solubility challenges of this compound in non-polar solvents during large-scale synthesis?

Answer:

- Co-solvent systems: Blend DCM with THF or DMF to enhance solubility.

- Ultrasonication: Apply brief sonication to disrupt crystalline aggregates.

- Counterion exchange: Replace DCHA with TFA or TIPS for improved lipophilicity.

Document solvent ratios and temperature effects systematically to ensure reproducibility .

Advanced: What are the ethical and reporting standards for citing Boc-protected amino acids in peptide synthesis studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.